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Compound of Interest

(r)-3-(p-Methylphenyl)-beta-
Compound Name:
alanine

Cat. No.: B3042050

An In-depth Technical Guide to the Chemical Properties and Applications of (R)-3-(p-
Methylphenyl)-B-alanine

For researchers, scientists, and drug development professionals, understanding the nuanced
chemical properties of a molecule is paramount to unlocking its potential. This guide offers a
comprehensive technical overview of (R)-3-(p-Methylphenyl)-B-alanine, a chiral non-
proteinogenic B-amino acid. Our discussion moves beyond a simple recitation of data, delving
into the causality behind its properties and the strategic considerations for its use in a research
and development context.

Core Molecular Identity and Physicochemical Profile

(R)-3-(p-Methylphenyl)-B-alanine is a derivative of 3-alanine, featuring a p-methylphenyl group
attached to the [3-carbon. This substitution introduces a chiral center and significantly
influences the molecule's steric and electronic properties compared to its parent structure.

Structural and Chemical Identifiers

A precise understanding of a compound's identity is the foundation of any scientific
investigation. The following identifiers are crucial for cataloging, sourcing, and regulatory
compliance.
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Identifier Value Source
CAS Number 479064-87-4 [1][2][3]
Molecular Formula C10H13NO2 [11[2][3]
Molecular Weight 179.22 g/mol [1112][3]

(R)-3-Amino-3-(4-
tolyl)propanoic acid; H-D-b-

Synonyms Yhprop [1][3]
Phe(4-Me)-OH; (R)-3-(p-tolyl)-

B-alanine

Physicochemical Properties: An Expert's Perspective

Predicting and understanding the physical behavior of a molecule is critical for its handling,
formulation, and application. While extensive experimental data for this specific molecule is not
widely published, we can infer its properties based on its structure and data from analogous
compounds like B-alanine and (R)-3-phenyl-B-alanine.
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Property

Predicted/Inferred Value

Rationale & Scientific
Context

Appearance

White to off-white crystalline

solid.

Based on the typical
appearance of similar amino
acids like B-alanine and (R)-3-

phenyl-B-alanine.[4][5]

Melting Point

>200 °C (with decomposition)

The parent compound, (3-
alanine, melts with
decomposition around 202-207
°C.[6][7] The related (R)-3-
phenyl-B-alanine has a melting
point of 242-246 °C.[4] The
addition of the aromatic ring
and methyl group likely
increases the melting point
relative to B-alanine due to
increased molecular weight

and intermolecular forces.

Solubility

Highly soluble in water;
sparingly soluble in alcohols
(e.g., methanol); insoluble in
non-polar solvents (e.g., ether,
acetone).[6][8]

The zwitterionic nature of the
amino and carboxylic acid
groups allows for strong
hydrogen bonding with polar
protic solvents like water. The
hydrophobic p-methylphenyl
group will slightly decrease
water solubility compared to -
alanine but the polar functional

groups will still dominate.[8]

pKa

Carboxyl (pKai): ~3.5-
4.0Amino (pKaz): ~9.5-10.2

These values are estimated
based on B-alanine (pKai
~3.55, pKaz ~10.24).[6] The
electron-donating methyl group
on the phenyl ring is not
expected to drastically alter the

acidity of the distant carboxyl
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group or the basicity of the

amino group.

Synthesis and Characterization: A Methodological
Deep Dive

The synthesis of enantiomerically pure -amino acids is a significant area of chemical
research, driven by their importance as building blocks for peptidomimetics and
pharmaceuticals.[9]

Synthetic Strategy: Chemo-enzymatic Approach

For achieving high enantiomeric purity, a combined chemical and biocatalytic approach is often
superior to classical resolution. This strategy leverages the efficiency of chemical synthesis
with the unparalleled stereoselectivity of enzymes.

Workflow: Enantioselective Synthesis of (R)-3-(p-Methylphenyl)-B-alanine
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Chemical Synthesis
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Caption: Chemo-enzymatic synthesis workflow.
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Step-by-Step Synthesis Protocol (lllustrative)

o Condensation (Rodionow-Johnson Reaction):

o Charge a reaction vessel with p-methylbenzaldehyde and malonic acid in a suitable
solvent like pyridine or ethanol containing ammonium acetate.[9]

o Heat the mixture under reflux for several hours. The reaction condenses the aldehyde with
malonic acid, followed by decarboxylation and amination to yield a racemic or near-
racemic mixture containing the 3-amino acid. Causality: This classical method provides a
straightforward route to the [3-amino acid backbone, though it lacks stereocontrol.[9]

o Enzymatic Resolution or Asymmetric Synthesis (The Key to Purity):

o Strategy A (Resolution): Convert the racemic product to an ester and subject it to a lipase
(e.g., Candida antarctica lipase B). The enzyme will selectively hydrolyze one enantiomer
(e.g., the (S)-ester) back to the acid, allowing for separation from the unreacted (R)-ester.

o Strategy B (Asymmetric Synthesis): A more modern approach involves the asymmetric
reduction of a precursor like p-methylcinnamoyl-CoA using an engineered ene-reductase
and an ammonia lyase, which can directly yield the (R)-enantiomer with high enantiomeric
excess (>99%). Causality: Biocatalysis provides an environmentally friendly and highly
specific method for installing the desired stereochemistry, which is often difficult and costly
to achieve through traditional chemical means.[9]

o Purification:

o The final product is typically purified by recrystallization from a water/alcohol mixture. The
difference in solubility between the desired product and any remaining impurities or
reactants allows for isolation of the pure compound.

o For very high purity, ion-exchange chromatography can be employed.

Analytical Characterization Workflow

A self-validating analytical workflow is essential to confirm the identity, purity, and
stereochemistry of the final compound.
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Diagram: Analytical Validation Workflow

Validation Protocol
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Caption: A robust workflow for analytical validation.
¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Expect signals for the aromatic protons (a pair of doublets in the ~7.0-7.5 ppm
region), the benzylic proton (a multiplet around 4.0-4.5 ppm), the methylene protons
adjacent to the carbonyl (diastereotopic protons, appearing as complex multiplets around
2.5-3.0 ppm), and the methyl group singlet (~2.3 ppm).

o 13C NMR: Will confirm the presence of 10 unique carbon atoms, including the carboxyl
carbon (~175 ppm), aromatic carbons (~120-140 ppm), and the aliphatic carbons.

e Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent [M+H]* ion
at m/z 180.10, confirming the molecular weight.

» Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for
determining enantiomeric excess (e.e.). The compound is run on a chiral stationary phase
(e.g., a cyclodextrin-based column) which will resolve the (R) and (S) enantiomers into two
separate peaks, allowing for precise quantification of chiral purity.

Applications in Drug Discovery and Research

B-amino acids and their derivatives are of significant interest to the pharmaceutical industry.
Their inclusion in peptide chains creates peptidomimetics with enhanced stability against
enzymatic degradation.
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o Peptidomimetics: Replacing a standard a-amino acid with a 3-amino acid like (R)-3-(p-
Methylphenyl)-B-alanine can induce specific secondary structures (e.g., helices, turns) in
peptides. This is a key strategy for designing molecules that can mimic or block biological
protein-protein interactions.

o Pharmacophore Scaffolding: The rigid, chiral structure can serve as a scaffold for building
more complex molecules. The functional groups (amine, carboxylic acid, aromatic ring)
provide handles for further chemical modification to optimize binding to a biological target.

* Neurological Research: The parent compound, (3-alanine, is a known neurotransmitter and
agonist at glycine receptors.[10] While the specific activity of this derivative is
uncharacterized, its structural similarity suggests it could be a valuable tool for probing
neurotransmitter receptor binding sites.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and
ensuring laboratory safety.

» Safety Precautions: Based on available data for similar compounds, (R)-3-(p-Methylphenyl)-
B-alanine is classified as an irritant.[1] It is known to cause skin and serious eye irritation.[1]
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat, should be worn at all times.[1][11] Avoid breathing dust by handling it in a well-
ventilated area or a fume hood.[1]

o Storage Conditions: To prevent degradation, the compound should be stored at room
temperature in a tightly sealed container, protected from light and moisture.[1][3] An inert
atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent
potential oxidation.[1][3]

Conclusion

(R)-3-(p-Methylphenyl)-B-alanine represents a valuable, yet underexplored, chemical entity for
researchers in medicinal chemistry and drug discovery. Its defined stereochemistry and
structural features make it an attractive building block for creating novel therapeutics and
chemical probes. This guide provides the foundational knowledge—from physicochemical
properties and synthesis to analytical validation and potential applications—necessary for its
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effective and strategic utilization in a scientific setting. The true potential of this molecule will
only be revealed through the innovative research it now enables.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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